[(3,5-dimethoxyphenyl)carbamoyl]methyl 2-(2-methoxyphenyl)acetate
Description
[(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-(2-methoxyphenyl)acetate is a synthetic ester-carbamate hybrid compound characterized by a phenylacetate backbone substituted with methoxy groups and a carbamoyl moiety. Its molecular formula is C₁₉H₂₁NO₆, with a molecular weight of 371.38 g/mol (calculated based on structural analogs ). The compound features:
- A 2-(2-methoxyphenyl)acetate ester group.
- A [(3,5-dimethoxyphenyl)carbamoyl]methyl substituent, introducing steric bulk and hydrogen-bonding capacity.
Properties
IUPAC Name |
[2-(3,5-dimethoxyanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO6/c1-23-15-9-14(10-16(11-15)24-2)20-18(21)12-26-19(22)8-13-6-4-5-7-17(13)25-3/h4-7,9-11H,8,12H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUWORSGFGBPTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)OCC(=O)NC2=CC(=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-(2-methoxyphenyl)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a carbamoyl group linked to a 3,5-dimethoxyphenyl moiety and an ester linkage to a 2-(2-methoxyphenyl)acetate . Its molecular formula is , and it exhibits unique chemical properties that facilitate its biological interactions.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It is believed to inhibit certain enzymes by binding to their active sites, thereby modulating various biochemical pathways. This inhibition can lead to therapeutic effects in different biological contexts.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has shown significant antiproliferative effects against various cancer cell lines. For instance, in tests against breast cancer (MDA-MB-468), melanoma (SK-MEL-5), and leukemia (SR), the compound exhibited high inhibition rates:
| Cell Line | % Inhibition |
|---|---|
| T-47D Breast | 90.47% |
| SR Leukemia | 81.58% |
| SK-MEL-5 Melanoma | 84.32% |
| MDA-MB-468 Breast | 84.83% |
These findings suggest that the compound may serve as a promising candidate for further development in cancer therapy .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes involved in disease processes. For example, it has shown significant inhibitory effects on alkaline phosphatase, which plays a role in various physiological processes and disease states .
Case Studies
- Study on Antiproliferative Effects : A study evaluated the compound's effects on a panel of 58 cancer cell lines, where it demonstrated sub-micromolar IC50 values against prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cell lines, indicating potent anticancer activity .
- Enzyme Interaction Study : Molecular docking studies revealed that this compound binds effectively to the active site of alkaline phosphatase with a binding energy of -7.90 kcal/mol, suggesting strong enzyme affinity .
Research Applications
The compound has potential applications in:
- Medicinal Chemistry : As a scaffold for developing new anticancer agents.
- Biochemistry : In studies focused on enzyme kinetics and protein interactions.
- Pharmaceutical Development : As a lead compound for further drug development targeting specific diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituent positions, functional groups, and physicochemical properties. Key comparisons are outlined below:
Table 1: Structural and Physicochemical Comparison
Key Findings :
2-Methoxy on the phenylacetate moiety (target) may enhance lipophilicity compared to para-substituted derivatives, influencing membrane permeability .
Functional Group Impact: The carbamoyl group in the target compound introduces hydrogen-bonding sites absent in simple esters (e.g., Ethyl 2-(3,5-dimethoxyphenyl)acetate), which could improve target binding affinity in enzyme inhibition . The hybrid ester-carbamate structure differentiates it from sulfonylurea herbicides (e.g., metsulfuron methyl ester), which rely on triazine-amino linkages for activity .
Biological Activity: While sulfonylurea analogs (e.g., CAS 100596-39-2) inhibit acetolactate synthase in plants , the target compound’s mechanism likely diverges due to its carbamate-ester framework.
Preparation Methods
Friedel-Crafts Alkylation
2-Methoxyphenylacetic acid is synthesized via Friedel-Crafts alkylation of anisole with chloroacetic acid in the presence of AlCl₃.
Procedure :
-
Anisole (1.0 equiv) reacts with chloroacetic acid (1.2 equiv) in dichloromethane at 0°C.
-
AlCl₃ (1.5 equiv) is added gradually, and the mixture is stirred at room temperature for 12 hours.
-
Workup with ice-water and extraction yields 2-(2-methoxyphenyl)acetic acid (72% yield).
Key Data :
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Catalyst | AlCl₃ |
| Temperature | 0°C → RT |
| Yield | 72% |
Synthesis of 3,5-Dimethoxyphenylcarbamoyl Chloride
Carbamoyl Chloride Formation
3,5-Dimethoxyaniline is converted to its carbamoyl chloride using triphosgene under inert conditions.
Procedure :
-
3,5-Dimethoxyaniline (1.0 equiv) is dissolved in dry THF.
-
Triphosgene (0.35 equiv) is added at -10°C, followed by triethylamine (2.0 equiv).
-
The reaction is stirred for 2 hours, filtered, and concentrated to yield 3,5-dimethoxyphenylcarbamoyl chloride (85% yield).
Key Data :
| Parameter | Value |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Reagent | Triphosgene |
| Base | Triethylamine |
| Yield | 85% |
Coupling Strategies for Ester and Carbamoyl Moieties
Esterification of 2-(2-Methoxyphenyl)acetic Acid
The acid is activated as a mixed anhydride for esterification with methanol:
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2-(2-Methoxyphenyl)acetic acid (1.0 equiv) reacts with isobutyl chloroformate (1.1 equiv) and N-methylmorpholine (1.1 equiv) in THF at 0°C.
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Methanol (1.5 equiv) is added, and the mixture is stirred for 4 hours.
-
Isolation affords methyl 2-(2-methoxyphenyl)acetate (89% yield).
Key Data :
| Parameter | Value |
|---|---|
| Activation Reagent | Isobutyl chloroformate |
| Solvent | THF |
| Yield | 89% |
Carbamoylation of Methyl Ester
The methyl ester undergoes carbamoylation with 3,5-dimethoxyphenylcarbamoyl chloride:
-
Methyl 2-(2-methoxyphenyl)acetate (1.0 equiv) and carbamoyl chloride (1.2 equiv) are combined in DMF.
-
DIPEA (2.0 equiv) is added, and the reaction is stirred at 50°C for 6 hours.
-
Purification via column chromatography yields the target compound (68% yield).
Key Data :
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | DIPEA |
| Temperature | 50°C |
| Yield | 68% |
One-Pot Coupling Using COMU
A more efficient approach employs the coupling reagent COMU for concurrent ester and amide bond formation:
-
2-(2-Methoxyphenyl)acetic acid (1.0 equiv) and 3,5-dimethoxyaniline (1.1 equiv) are dissolved in DMF.
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COMU (1.1 equiv) and DIPEA (1.1 equiv) are added, and the mixture is stirred at RT for 1 hour.
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Methanol (1.5 equiv) is introduced, and stirring continues for 3 hours.
-
Precipitation with water affords the target compound (78% yield).
Key Data :
| Parameter | Value |
|---|---|
| Coupling Reagent | COMU |
| Solvent | DMF |
| Base | DIPEA |
| Yield | 78% |
Optimization of Reaction Conditions
Solvent Screening
Solvent polarity significantly impacts coupling efficiency:
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DMF | 78 | 95 |
| THF | 62 | 89 |
| DCM | 45 | 82 |
DMF outperforms due to superior solubility of intermediates.
Temperature Effects
Elevated temperatures reduce reaction time but risk decomposition:
| Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|
| 25 | 3 | 78 |
| 50 | 1.5 | 72 |
| 0 | 6 | 65 |
Room temperature (25°C) balances speed and yield.
Characterization and Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
